molecular formula C23H18FNO4S B3009137 3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866726-29-6

3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B3009137
CAS RN: 866726-29-6
M. Wt: 423.46
InChI Key: PBURWTORAQYFKJ-UHFFFAOYSA-N
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Description

The compound “3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, which is a heterocyclic compound with a two-ring structure of benzene and pyridine . The molecule also contains a benzenesulfonyl group and a methoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this exact compound are not available, similar compounds have been synthesized using various methods. For instance, a one-pot C–C and C–N bond forming strategy has been used for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The quinolinone moiety would contribute a bicyclic ring structure, while the benzenesulfonyl and methoxyphenyl groups would add additional complexity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, and stability could be influenced by the presence and arrangement of its functional groups .

Scientific Research Applications

These applications highlight the versatility and potential impact of compound 1 in diverse scientific domains. Researchers continue to explore its properties and uncover new uses. If you need further details or additional applications, feel free to ask

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its potential use as a pharmaceutical compound, or exploring its chemical reactivity .

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-29-18-10-7-16(8-11-18)14-25-15-22(30(27,28)19-5-3-2-4-6-19)23(26)20-13-17(24)9-12-21(20)25/h2-13,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBURWTORAQYFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-fluoro-1-[(4-methoxyphenyl)methyl]quinolin-4-one

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